Tert-butyl 4-cyanoisoindoline-2-carboxylate

Catalog No.
S993025
CAS No.
1165876-20-9
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-cyanoisoindoline-2-carboxylate

CAS Number

1165876-20-9

Product Name

Tert-butyl 4-cyanoisoindoline-2-carboxylate

IUPAC Name

tert-butyl 4-cyano-1,3-dihydroisoindole-2-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,8-9H2,1-3H3

InChI Key

UBZSASIIBDEUJP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C#N

Tert-butyl 4-cyanoisoindoline-2-carboxylate is classified as an organic molecule that contains both a cyano group (−C≡N) and an isoindoline structure. Isoindolines are known for their diverse biological activities and are often explored for their medicinal properties. The presence of the cyano group enhances the compound's reactivity, making it suitable for further chemical transformations.

Due to its functional groups. Notably:

  • Nucleophilic Substitution Reactions: The cyano group can act as a leaving group, facilitating nucleophilic attacks.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, which is useful in synthesizing isoindoline derivatives.
  • Reduction Reactions: The cyano group can be reduced to form amine derivatives, expanding its utility in synthetic chemistry.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules .

Several synthesis methods can be employed to produce tert-butyl 4-cyanoisoindoline-2-carboxylate:

  • Radical Cyclization: An oxidative radical cyclization process can yield isoindolinones from carbamoylxanthates. This method is efficient and highlights the synthetic potential of xanthate-based carbamoyl radical-oxidative cyclization.
  • Butoxycarbonylation Reactions: Utilizing novel reagents such as tert-butoxycarbonylation agents allows for selective modifications under mild conditions, which can be adapted for synthesizing derivatives of this compound.

These methods underscore the compound's accessibility and versatility in synthetic organic chemistry.

Tert-butyl 4-cyanoisoindoline-2-carboxylate has potential applications in several areas:

  • Medicinal Chemistry: Its structural features make it a candidate for developing new pharmaceuticals, particularly in targeting infectious diseases or cancer.
  • Material Science: The compound may be used in creating advanced materials due to its unique electronic properties stemming from the cyano and isoindoline functionalities.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .

Tert-butyl 4-cyanoisoindoline-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaNotable Features
Tert-butyl 4-aminoisoindoline-2-carboxylateC13H18N2O2Contains an amino group instead of cyano
IsoquinolineC9H7NA simpler structure without carboxylate
N-tert-butyl isoquineC16H21N3OAntimalarial candidate with additional nitrogen
Cyanoacetic acidC4H5NO2Contains a cyano group but lacks isoindoline

These compounds illustrate the diversity within the isoindoline family and related structures, highlighting the unique features of tert-butyl 4-cyanoisoindoline-2-carboxylate that may contribute to its distinct properties and applications .

XLogP3

1.9

Dates

Last modified: 08-16-2023

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